Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate
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Overview
Description
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate is a chemical compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethyl group often enhances the biological activity and stability of the compound, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate typically involves the reaction of ethyl chloroacetate with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amine derivatives.
Scientific Research Applications
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to the presence of the trifluoromethyl group, which enhances pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and materials with improved stability and efficacy
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The hydrazono group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
Trifluoromethylpyridines: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the trifluoromethyl and hydrazono groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H10ClF3N2O2 |
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Molecular Weight |
294.66 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+ |
InChI Key |
HXRVSIPGGUOVJA-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
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